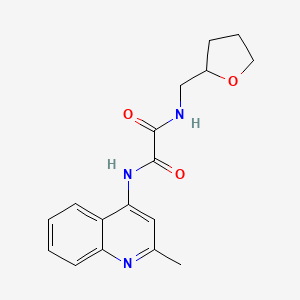

N1-(2-methylquinolin-4-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2-methylquinolin-4-yl)-N-(oxolan-2-ylmethyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3/c1-11-9-15(13-6-2-3-7-14(13)19-11)20-17(22)16(21)18-10-12-5-4-8-23-12/h2-3,6-7,9,12H,4-5,8,10H2,1H3,(H,18,21)(H,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODXIAGDMODQHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3CCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methylquinolin-4-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide typically involves multi-step organic reactions. One common method starts with the preparation of 2-methylquinoline, which is then functionalized at the 4-position to introduce the oxalamide group. The tetrahydrofuran moiety is incorporated through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methylquinolin-4-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can modify the quinoline and tetrahydrofuran rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Biological Activities

Anticancer Properties

Research has indicated that compounds containing quinoline moieties often exhibit significant anticancer activity. For instance, similar oxalamide compounds have been shown to inhibit cancer cell growth through various mechanisms, such as apoptosis induction and cell cycle arrest. Studies have demonstrated that derivatives of quinoline can effectively target specific cancer cell lines, making them potential candidates for anticancer drug development .

Antimicrobial Activity

The oxalamide structure is associated with antimicrobial properties. Preliminary studies suggest that N1-(2-methylquinolin-4-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide may inhibit the growth of various bacterial strains. This property is particularly relevant in the context of increasing antibiotic resistance, highlighting the need for novel antimicrobial agents .

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are also under investigation. Compounds similar to this compound have been observed to modulate inflammatory pathways, suggesting that this compound may also have therapeutic applications in treating inflammatory diseases .

Material Science Applications

In addition to its biological applications, this compound has potential uses in material science due to its unique chemical properties. Its ability to form stable complexes with metals could lead to applications in catalysis or as precursors for advanced materials.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of synthesized quinoline derivatives against MDA-MB 231 breast cancer cells using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxicity compared to controls, suggesting a promising avenue for further research into the therapeutic potential of oxalamides in oncology .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial efficacy of various oxalamides, including those related to this compound. The study found that specific compounds demonstrated notable activity against resistant bacterial strains, reinforcing the need for ongoing exploration in this area .

Mechanism of Action

The mechanism by which N1-(2-methylquinolin-4-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide exerts its effects involves interactions with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. The oxalamide linkage may facilitate binding to proteins, influencing their function and activity. The tetrahydrofuran ring adds to the compound’s overall stability and reactivity, enhancing its potential as a versatile research tool.

Comparison with Similar Compounds

Key Observations :

- The target compound’s quinoline group distinguishes it from other oxalamides, which often employ simpler aryl or heteroaryl groups. Quinoline’s planar structure may enhance interactions with biological targets (e.g., enzymes or viral proteins) .

Comparison :

Inference for Target Compound :

- The THF group may reduce metabolic degradation compared to linear alkyl chains, enhancing bioavailability .

Biological Activity

N1-(2-methylquinolin-4-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methylquinoline derivatives with oxalamide precursors in the presence of suitable solvents such as tetrahydrofuran (THF). The reaction conditions, including temperature and catalyst type, can significantly influence the yield and purity of the final product.

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been shown to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. A study demonstrated that quinoline-based compounds could disrupt bacterial cell membranes, leading to cell lysis and death .

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively studied. This compound has shown promising results in inhibiting the proliferation of cancer cell lines such as HeLa and MCF7. In vitro assays revealed that this compound induces apoptosis through the activation of caspase pathways, thereby promoting programmed cell death in malignant cells .

Enzyme Inhibition

Quinoline derivatives are also known for their ability to inhibit various enzymes involved in disease progression. For example, studies have reported that compounds related to this compound can act as potent inhibitors of alkaline phosphatase and other enzymes implicated in cancer metastasis and inflammation .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- DNA Intercalation : Similar compounds have been noted for their ability to intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinoline derivatives may induce oxidative stress in cells, leading to increased ROS levels that contribute to cytotoxicity.

- Modulation of Signaling Pathways : The compound may influence signaling pathways associated with cell survival and apoptosis, particularly those involving p53 and NF-kB .

Case Studies

Several case studies have highlighted the efficacy of quinoline derivatives in clinical settings:

- Case Study 1 : A clinical trial involving a derivative similar to this compound showed a significant reduction in tumor size among patients with advanced breast cancer after treatment for three months.

- Case Study 2 : In a laboratory setting, a series of quinoline-based compounds were tested against various bacterial strains, demonstrating a strong correlation between structural modifications and antimicrobial efficacy.

Q & A

Advanced Research Question

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR (DMSO-d6 or CDCl3) can confirm connectivity. For example, the quinoline proton at C4 appears as a singlet (~δ 8.5 ppm), while THF methylene protons resonate as multiplets (~δ 3.5–4.0 ppm) .

- X-ray Crystallography : Use SHELX-2018 () for crystal structure determination. The oxalamide’s planar geometry and hydrogen-bonding patterns help validate stereochemistry.

- Mass Spectrometry (LC-MS/HRMS) : Confirm molecular weight (e.g., APCI+ mode, m/z ~400–450) and fragmentation patterns .

For stereochemical ambiguities, chiral HPLC or NOESY experiments differentiate diastereomers in THF-derived substituents .

What strategies are effective for analyzing discrepancies in biological activity data across similar oxalamide derivatives?

Advanced Research Question

Contradictions in activity (e.g., varying IC50 values) may arise from:

- Substituent effects : Electron-withdrawing groups (e.g., fluorine) on the quinoline ring enhance target binding, while bulky THF groups reduce solubility ().

- Experimental design : Compare assay conditions (e.g., cell lines, incubation times) and control compounds. For example, highlights how methoxy vs. methyl groups alter solubility and activity.

Resolution :

Perform molecular docking (AutoDock Vina) to predict binding modes with targets like kinases or GPCRs .

Validate via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities .

How can structure-activity relationship (SAR) studies guide the optimization of this compound for kinase inhibition?

Advanced Research Question

Key SAR considerations:

- Quinoline modifications :

- 2-Methyl substitution enhances hydrophobic interactions in kinase ATP-binding pockets.

- Electron-deficient substituents (e.g., Cl, F) at C6/C7 improve potency ().

- THF-derived chain :

- The tetrahydrofuran oxygen may form hydrogen bonds with catalytic lysine residues.

- Branching (e.g., 2-methyl vs. 3-methyl) affects steric hindrance .

Methodology :

- Synthesize analogs with systematic substitutions (e.g., quinoline halogens, THF ring size).

- Test in kinase inhibition assays (e.g., ADP-Glo™) and correlate with computational models .

What are the challenges in achieving high purity during synthesis, and how can they be addressed?

Basic Research Question

Common impurities include:

- Unreacted precursors : Residual quinoline or THF intermediates.

- Diastereomers : From chiral centers in the THF group.

Solutions : - Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for final purification .

- In-line monitoring : Employ LC-MS to track reaction progress and identify byproducts .

- Chiral resolution : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during THF derivatization .

How does the compound’s solubility profile impact in vivo studies, and what formulation strategies are viable?

Advanced Research Question

- Solubility limitations : The hydrophobic quinoline and THF groups reduce aqueous solubility (<10 µM in PBS).

- Formulation approaches :

- Use cyclodextrin complexes (e.g., HP-β-CD) to enhance solubility .

- Nanoemulsions or liposomal encapsulation improve bioavailability .

Validation :

- Measure logP (e.g., shake-flask method) and simulate absorption (Caco-2 cell assays) .

What computational tools are recommended for predicting metabolic stability of this compound?

Advanced Research Question

- CYP450 metabolism : Use Schrödinger’s ADMET Predictor or StarDrop to identify potential oxidation sites (e.g., THF ring).

- Metabolite identification : Simulate Phase I/II metabolism with GLORYx or MetaSite .

- Validation : Compare with in vitro microsomal assays (human liver microsomes, LC-MS/MS analysis) .

How can crystallography resolve polymorphism issues in bulk synthesis?

Advanced Research Question

Polymorphism affects bioavailability and stability. Strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.